molecular formula C15H11ClN2S B2863484 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol CAS No. 1909317-60-7

5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol

Cat. No.: B2863484
CAS No.: 1909317-60-7
M. Wt: 286.78
InChI Key: NAQARKXKWOSFHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol typically involves the reaction of 2-methylphenylamine with 5-chloro-4-chloroquinazoline in the presence of a thiolating agent. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thiol group allows for unique reactivity, making it a valuable compound in synthetic chemistry and medicinal research .

Properties

IUPAC Name

5-chloro-2-(2-methylphenyl)-1H-quinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c1-9-5-2-3-6-10(9)14-17-12-8-4-7-11(16)13(12)15(19)18-14/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQARKXKWOSFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=S)C3=C(N2)C=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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